molecular formula C12H18ClNO2 B2984509 Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride CAS No. 2044702-89-6

Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride

Cat. No. B2984509
CAS RN: 2044702-89-6
M. Wt: 243.73
InChI Key: NAGQAJXQPQFSFT-UHFFFAOYSA-N
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Description

“Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride” is a chemical compound with the CAS Number: 2044702-89-6 . It has a molecular weight of 243.73 . The compound is solid in physical form and is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of similar compounds has been reported in various ways. For instance, Methyl 4- (aminomethyl)benzoate hydrochloride, an amino acid ester hydrochloride, has been synthesized by an esterification reaction . Another compound, Methyl 4 tert butyl benzoate, can be produced by the oxidation of a liquid phase solvent like acetic acid or by high-temperature gas-phase oxidation .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H17NO2.ClH/c1-12(2,3)9-7-8(11(14)15-4)5-6-10(9)13;/h5-7H,13H2,1-4H3;1H . This code provides a standard way to encode the compound’s molecular structure.

It is stored in an inert atmosphere at temperatures between 2-8°C . More detailed physical and chemical properties such as boiling point, density, and heat capacity would require more specific experimental data.

Scientific Research Applications

Asymmetric Synthesis and Organic Reactions

Compounds containing tert-butyl and amino functionalities are crucial intermediates in asymmetric synthesis. For instance, they are used in the highly stereoselective synthesis of complex molecules. An example includes the diastereoselective synthesis of 3,6-dideoxy-3-amino-L-talose, showcasing the application in synthesizing sugar analogs with specific stereochemistry for potential use in medicinal chemistry and drug development (Csatayová et al., 2011). Similarly, lithium (α-methylbenzyl)allylamide is used for synthesizing unsaturated β-amino acid derivatives, indicating the importance of tert-butyl and amino functional groups in the selective formation of compounds with biological relevance (Davies et al., 1997).

Catalysis and Material Science

Tert-butyl and amino groups are also pivotal in designing ligands for catalysis. For example, rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have been developed for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating the role of these ligands in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).

Photopolymerization and Material Synthesis

Amino-functionalized compounds, including those with tert-butyl groups, find applications in photopolymerization processes. For instance, new alkoxyamines bearing chromophore groups linked to the aminoxyl function are proposed as photoiniferters, highlighting their use in initiating polymerization under UV irradiation for creating polymers with tailored properties (Guillaneuf et al., 2010).

Pharmacology and Drug Development

Structural modification of compounds containing tert-butyl and amino groups plays a significant role in drug development. Such modifications are crucial in the total synthesis of complex molecules like cryptophycin-24 (Arenastatin A), which are valuable in studying the biological activity and therapeutic potential of new drug candidates (Eggen et al., 2000).

Safety and Hazards

The compound is classified under GHS07 for safety. It has hazard statements H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 4-amino-3-tert-butylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-12(2,3)9-7-8(11(14)15-4)5-6-10(9)13;/h5-7H,13H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGQAJXQPQFSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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